N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1111057-57-8
Cat. No.: VC6716064
Molecular Formula: C29H30N4O4S
Molecular Weight: 530.64
* For research use only. Not for human or veterinary use.
![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide - 1111057-57-8](/images/structure/VC6716064.png)
Specification
CAS No. | 1111057-57-8 |
---|---|
Molecular Formula | C29H30N4O4S |
Molecular Weight | 530.64 |
IUPAC Name | N-cyclopentyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Standard InChI | InChI=1S/C29H30N4O4S/c34-26(23-15-30-24-10-4-3-9-21(23)24)17-38-29-32-25-14-18(27(35)31-19-6-1-2-7-19)11-12-22(25)28(36)33(29)16-20-8-5-13-37-20/h3-4,9-12,14-15,19-20,30H,1-2,5-8,13,16-17H2,(H,31,35) |
Standard InChI Key | ORMIXPOCOVZSMP-UHFFFAOYSA-N |
SMILES | C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name reflects its intricate structure: N-cyclopentyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide. Its molecular formula is C₂₉H₃₀N₄O₄S, corresponding to a molecular weight of 530.64 g/mol. The quinazoline core is substituted at positions 2, 3, 4, and 7, with functional groups contributing to its stereoelectronic profile.
Structural Characterization
Key structural elements include:
-
Quinazoline backbone: A bicyclic system comprising fused benzene and pyrimidine rings.
-
Cyclopentyl carboxamide at position 7: Enhances lipophilicity and potential receptor binding.
-
Sulfanyl-ethyl-indole moiety at position 2: Introduces steric bulk and hydrogen-bonding capacity.
-
Oxolan-2-ylmethyl group at position 3: A tetrahydrofuran-derived substituent influencing solubility and conformational flexibility.
The SMILES notation (C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6
) and InChIKey (ORMIXPOCOVZSMP-UHFFFAOYSA-N
) provide unambiguous representations for database searches.
Synthesis and Preparation
Synthetic Pathways
Quinazoline derivatives are typically synthesized via multistep routes involving condensation, cyclization, and functionalization reactions. For this compound, a plausible synthesis involves:
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Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea.
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Sulfanyl group introduction: Thiol-ene coupling or nucleophilic substitution at position 2.
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Indole and oxolan substitutions: Peptide coupling or alkylation reactions to install the 2-(1H-indol-3-yl)-2-oxoethyl and oxolan-2-ylmethyl groups.
Challenges in Synthesis
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Steric hindrance: Bulky substituents at positions 2 and 3 may necessitate optimized reaction conditions.
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Oxidation sensitivity: The sulfanyl (-S-) group requires inert atmospheres to prevent disulfide formation.
-
Regioselectivity: Ensuring correct substitution patterns on the quinazoline ring demands precise stoichiometry.
Physicochemical Properties
Experimental Data
Available data from synthesis reports include:
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₀N₄O₄S |
Molecular Weight | 530.64 g/mol |
IUPAC Name | See Section 1.1 |
Solubility | Not reported |
PubChem CID | 50759825 |
Predicted Properties
Using computational tools (e.g., SwissADME):
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LogP: ~3.2 (moderate lipophilicity).
-
Hydrogen bond donors/acceptors: 4/8, suggesting moderate permeability.
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Polar surface area: ~120 Ų, indicating potential blood-brain barrier penetration limitations.
Comparative Analysis with Structural Analogs
The compound shares features with VEGFR-2 inhibitors (e.g., Vandetanib) and 5-HT₃ receptor antagonists (e.g., Ondansetron). Key differences include:
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Sulfanyl vs. amine linkages: Alters electronic distribution and target selectivity.
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Oxolan vs. piperazine rings: Impacts solubility and metabolic stability.
Future Directions
Research Priorities
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ADMET profiling: Systematic assessment of absorption, distribution, and toxicity.
-
Targeted synthesis: Development of analogs with improved selectivity for kinases or neurotransmitter receptors.
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Crystallographic studies: Elucidation of binding modes via X-ray diffraction.
Collaborative Opportunities
Projects such as the OPERATIONAL PROGRAMME SMART GROWTH 2014–2020 (referenced in procurement documents) highlight EU-funded initiatives where such compounds may be investigated for industrial applications.
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